[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Description
This compound is a chiral carbamate derivative featuring a piperidine core substituted with an ethyl-carbamic acid benzyl ester group and a 2-amino-acetyl moiety at the R-configured position. Its molecular formula is C₁₇H₂₄N₃O₃, with a molecular weight of 318.40 g/mol (calculated).
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-2-20(15-9-6-10-19(12-15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGFFFMMYKIFID-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (R)-Piperidin-3-ylamine Hydrochloride
The synthesis begins with the resolution of racemic piperidin-3-ylamine to obtain the (R)-enantiomer. A common method involves:
Reagents :
-
L-Tartaric acid (chiral resolving agent)
-
Methanol/water solvent system
Procedure :
-
Racemic piperidin-3-ylamine is reacted with L-tartaric acid in methanol.
-
Diastereomeric salt crystallization yields (R)-piperidin-3-ylamine-L-tartrate.
-
Free base liberation using sodium hydroxide.
Yield : 68–72% enantiomeric excess (ee) after recrystallization.
N-Acetylation with 2-Amino-acetyl Chloride
Reaction Conditions :
-
Solvent : Anhydrous dichloromethane (DCM)
-
Base : Triethylamine (TEA, 2.5 eq)
-
Temperature : 0–5°C (ice bath)
Mechanism :
The piperidine amine undergoes nucleophilic acyl substitution with 2-amino-acetyl chloride.
Workup :
-
Quench with ice-cold water.
-
Extract with DCM (3×).
-
Dry over Na₂SO₄ and concentrate.
Yield : 85–90%.
Ethyl Carbamate Formation
Reagents :
-
Ethyl chloroformate (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure :
-
Dissolve N-acetylated intermediate in THF.
-
Add ethyl chloroformate dropwise at −10°C.
-
Stir for 4 hr under N₂ atmosphere.
Key Consideration :
Maintain pH >8 using TEA to prevent N-deprotection.
Yield : 78–82% after column chromatography (SiO₂, hexane/EtOAc 3:1).
Benzyl Esterification
Reaction Scheme :
Catalyst :
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq)
Solvent : Dry DCM
Time : 12 hr at room temperature
Purification :
-
Filter precipitate (dicyclohexylurea).
-
Chromatography (gradient elution: 5→20% MeOH in DCM).
Yield : 70–75%.
Industrial-Scale Production Modifications
For bulk synthesis, continuous flow reactors improve efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8–12 hr | 2–3 hr |
| Temperature Control | ±2°C | ±0.5°C |
| Yield | 70–75% | 82–85% |
| Purity | 95–97% | 98–99% |
Advantages :
Spectroscopic Characterization Data
Critical analytical data for quality control:
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.35–7.28 (m, 5H, Ar-H)
-
δ 4.52 (s, 2H, OCH₂Ph)
-
δ 4.21 (q, J=7.1 Hz, 2H, OCH₂CH₃)
-
δ 3.89–3.76 (m, 1H, piperidine-H)
IR (KBr) :
-
3320 cm⁻¹ (N-H stretch)
-
1705 cm⁻¹ (C=O, carbamate)
-
1640 cm⁻¹ (amide I band)
HPLC :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Batch | Low equipment cost | Low throughput |
| Flow Chemistry | High reproducibility | High initial investment |
| Enzymatic Resolution | Eco-friendly | Limited substrate tolerance |
Troubleshooting Common Synthesis Issues
Issue 1 : Racemization during carbamate formation
Solution :
-
Use low-temperature conditions (−10°C)
-
Avoid strong bases (e.g., NaOH)
Issue 2 : Benzyl ester hydrolysis
Solution :
-
Store intermediates under anhydrous conditions
-
Use molecular sieves (4Å) in reaction mixture
Issue 3 : Low acetylation yield
Solution :
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Synthesis Methodologies
The synthesis of [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester can be achieved through various methods, including:
- Benzylation Reactions : Utilizing reagents like 2-benzyloxypyridine and methyl triflate to form benzyl ethers and esters effectively. This method has been shown to provide high yields and can be adapted for other arylmethyl ethers .
- Amino Acid Esterification : The compound can also be synthesized via the reaction of amino acids with benzyl alcohols under acidic conditions, which allows for the formation of enantiomerically pure amino acid benzyl esters .
Neuropharmacology
The compound's structural similarity to known neurotransmitter modulators suggests potential applications in neuropharmacology. Research indicates that derivatives of piperidine compounds exhibit affinity for dopamine and norepinephrine transporters, which could lead to the development of novel antidepressants or stimulants .
Anticancer Activity
Studies have demonstrated that piperidine derivatives possess cytotoxic properties against various cancer cell lines. The incorporation of the carbamic acid moiety may enhance the compound's ability to interact with biological targets involved in cancer proliferation pathways .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly against serine proteases and other enzymes implicated in disease processes. This property could make it a candidate for developing therapeutic agents aimed at treating conditions such as inflammation or cancer .
Case Study 1: Neurotransmitter Interaction
A study evaluated the interaction of this compound with dopamine transporters (DAT). The results indicated a moderate affinity, suggesting that modifications to the structure could enhance selectivity and potency as a potential treatment for mood disorders .
Case Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines treated with this compound showed significant inhibition of cell growth compared to controls. The mechanism was linked to the induction of apoptosis, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Carbamate Group
a. Benzyl vs. tert-Butyl Esters
- [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1354016-07-1) replaces the benzyl group with a tert-butyl ester. This substitution increases steric bulk and stability, raising the molecular weight to 271.36 g/mol. The tert-butyl group may reduce metabolic degradation compared to the benzyl ester, though at the cost of lower solubility .
- Impact : The benzyl ester (target compound) is more lipophilic (ClogP ~1.8) than the tert-butyl analog (ClogP ~1.2), influencing bioavailability and target binding .
b. Ethyl vs. Methyl/Isopropyl Carbamates
- [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS: 1353973-66-6) features a methyl group instead of ethyl, reducing molecular weight to 304.38 g/mol. This minor change may alter pharmacokinetics, as methyl groups typically enhance metabolic stability but reduce binding affinity due to smaller van der Waals interactions .
- However, the pyrrolidine ring (5-membered vs. piperidine’s 6-membered) reduces conformational flexibility, which could affect target engagement .
Modifications in the Acyl Side Chain
a. Amino-Acetyl vs. Chloro-Acetyl Groups
- (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1354020-18-0) substitutes the amino group with a chloro-acetyl moiety. However, this also raises toxicity concerns compared to the non-reactive amino-acetyl group in the target compound .
b. Branched Amino Acid Side Chains
- [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS: 1354032-74-8) incorporates a 3-methyl-butyryl group, increasing molecular weight to 361.48 g/mol. The branched chain enhances hydrophobicity (ClogP ~2.3), which may improve blood-brain barrier penetration but reduce solubility in aqueous environments .
Stereochemical and Ring-Structure Variations
- [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1354033-31-0) demonstrates the impact of stereochemistry: the S-configuration at the amino-propionyl side chain may lead to differential binding in chiral environments (e.g., enzyme active sites) compared to the R-configured target compound .
- Pyrrolidine vs. Piperidine Cores: Compounds like [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester (CAS: 1353973-66-6) use a pyrrolidine ring, which imposes greater torsional strain. This reduces the molecule’s ability to adopt optimal binding conformations compared to the more flexible piperidine-based analogs .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Notable Properties |
|---|---|---|---|---|---|
| [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester | Not provided | C₁₇H₂₄N₃O₃ | 318.40 | Benzyl ester, ethyl carbamate | High lipophilicity, moderate solubility |
| [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester | 1354016-07-1 | C₁₅H₂₆N₃O₃ | 271.36 | tert-Butyl ester, methyl carbamate | Enhanced stability, lower ClogP |
| (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester | 1354020-18-0 | C₁₈H₂₄ClN₂O₃ | 367.85 | Chloro-acetyl group | Electrophilic, potential alkylating agent |
| [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester | 1354032-74-8 | C₂₀H₃₁N₃O₃ | 361.48 | Branched amino-acetyl side chain | High hydrophobicity, improved BBB penetration |
Biological Activity
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is a synthetic organic compound that exhibits significant biological activity due to its unique structural features, including a piperidine ring, an amino group, and a carbamic acid moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in neuropharmacology and cancer treatment.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features:
- A piperidine ring , which is known for its role in various pharmacological activities.
- An amino-acetyl group , which may enhance binding affinity to biological targets.
- A benzyl ester functionality , contributing to its lipophilicity and potential bioavailability.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Properties : Similar piperidine derivatives have been shown to influence neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases .
- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties, with mechanisms involving apoptosis induction in cancer cells .
- Analgesic Effects : Compounds with similar structures have demonstrated pain-relieving properties, indicating potential applications in pain management.
Interaction Studies
Interaction studies are crucial for understanding the binding affinity and activity of this compound against specific biological targets. Techniques such as:
- Molecular docking : To predict how the compound interacts with various receptors.
- In vitro assays : To evaluate its efficacy against cancer cell lines and neuroprotective models.
Comparative Analysis with Similar Compounds
The following table summarizes structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Piperidine | Basic piperidine structure | Analgesic effects |
| Ethyl carbamate | Carbamate moiety | Potential neurotoxic effects |
| Benzylamine | Amino group with aromatic ring | Antimicrobial properties |
This comparison highlights how slight variations in structure can lead to different biological activities while maintaining core functional groups that define their chemical behavior .
Case Studies
- Neuroprotective Effects : A study investigated the effects of piperidine derivatives on neuronal cell lines, demonstrating that compounds similar to this compound significantly reduced oxidative stress markers, suggesting protective mechanisms against neurodegeneration .
- Antitumor Activity : Research involving various piperidine derivatives indicated that those with a carbamate moiety exhibited enhanced cytotoxicity against human cancer cell lines compared to standard chemotherapeutics, supporting the potential use of this compound in cancer therapy .
Q & A
Q. Can this compound be integrated into pH-responsive drug carriers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
